4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-
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Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . The reaction proceeds via a Friedel–Crafts-type allenylation followed by a cyclization sequence to form the desired pyrano-pyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the fluorophenyl substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- include:
- 4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-
- Pyrano(3,2-c)quinolones
- Furo(3,2-c)quinolones
Uniqueness
What sets 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- apart is its specific fluorophenyl substituent, which can impart unique electronic and steric properties. This makes it particularly interesting for applications where these properties are advantageous, such as in drug design or material science.
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrano[3,2-b]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-16-14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPBZKDZUUAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)F)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163915 |
Source
|
Record name | 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148190-22-1 |
Source
|
Record name | 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148190221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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